N-[2-(tert-butylcarbamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[2-(tert-butylcarbamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a tert-butylcarbamoyl group, a phenyl ring, a cyclohexyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylcarbamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butylcarbamoyl and cyclohexyl groups. Common synthetic routes may involve the use of reagents such as tert-butyl isocyanate and cyclohexylamine under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylcarbamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(tert-butylcarbamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylcarbamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-TERT-BUTYLCARBAMOYL-2-(2-CHLORO-PHENYL)-VINYL)-4-NITRO-BENZAMIDE
- N-(1-TERT-BUTYLCARBAMOYL-2-PHENYL-VINYL)-4-NITRO-BENZAMIDE
- N-(1-BUTYLCARBAMOYL-2-(2-CHLORO-PHENYL)-VINYL)-4-NITRO-BENZAMIDE
Uniqueness
N-[2-(tert-butylcarbamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H31N3O3 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[2-(tert-butylcarbamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H31N3O3/c1-22(2,3)24-21(28)17-11-7-8-12-18(17)23-20(27)15-13-19(26)25(14-15)16-9-5-4-6-10-16/h7-8,11-12,15-16H,4-6,9-10,13-14H2,1-3H3,(H,23,27)(H,24,28) |
InChI Key |
UFZMMWBLKSPMNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Origin of Product |
United States |
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